3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the benzonitrile group: This can be done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE include other pyrazolopyrimidines and pyrazolopyrimidine derivatives. These compounds share the core pyrazolopyrimidine structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, compounds with different halogen substitutions or additional functional groups may exhibit varying degrees of potency and selectivity in their applications .
Properties
Molecular Formula |
C21H15BrN4O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile |
InChI |
InChI=1S/C21H15BrN4O2/c1-24-17-12-26(16-8-3-5-13(9-16)11-23)19(14-6-4-7-15(22)10-14)18(17)20(27)25(2)21(24)28/h3-10,12H,1-2H3 |
InChI Key |
MLTJQPANCDFHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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